SSM 3 trifluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Mechanism of Action

SSM 3 trifluoroacetate functions as a potent inhibitor of furin. Studies have shown it to have a half maximal effective concentration (EC50) of 54 nM, indicating its high effectiveness in blocking furin activity []. It achieves this by binding to the active site of the enzyme, preventing it from cleaving target proteins [].

Applications in Research

Studying Protein Processing

Researchers use SSM 3 trifluoroacetate to investigate how furin-mediated cleavage affects various proteins. By inhibiting furin, they can observe the effects of uncleaved proteins on cellular processes and signaling pathways [].

Viral Infections

Some viruses, including SARS-CoV-2 (the virus causing COVID-19), require furin cleavage of their spike protein for efficient cell entry. Studies have demonstrated that SSM 3 trifluoroacetate can block this cleavage, potentially inhibiting viral infection [].

Bacterial Pathogenesis

Furin is also involved in the pathogenesis of certain bacteria, such as Bacillus anthracis (the causative agent of anthrax). Research suggests that SSM 3 trifluoroacetate can block furin-dependent processing of anthrax toxins, potentially offering insights into novel therapeutic strategies [].

SSM 3 trifluoroacetate is a synthetic compound recognized for its potent inhibitory effects on furin, a type of proprotein convertase. The chemical formula for SSM 3 trifluoroacetate is , with a molecular weight of 952.66 g/mol. This compound has garnered attention due to its ability to block furin-dependent cellular processes, particularly in the context of anthrax protective antigen processing .

SSM 3 trifluoroacetate acts primarily as a furin inhibitor, exhibiting an effective concentration (EC50) of approximately 54 nM. Its mechanism involves the inhibition of furin-mediated cleavage, which is crucial for the activation of various proteins involved in cellular signaling and pathogen entry . The compound's solubility in water and dimethyl sulfoxide allows it to participate in diverse

The biological activity of SSM 3 trifluoroacetate is largely attributed to its interaction with furin. By inhibiting this enzyme, the compound can alter the activation of proteins that are essential for various cellular functions, including viral entry mechanisms. Recent studies have highlighted its potential as an antiviral agent against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) by blocking the cleavage of the spike protein, which is vital for viral entry into host cells .

The synthesis of SSM 3 trifluoroacetate typically involves several steps, including:

- Trifluoromethylation Reactions: Utilizing trifluoroacetic acid and its derivatives in combination with photoredox catalysis.

- Coupling Reactions: Employing methods such as Stille coupling or other transition metal-catalyzed reactions to form the desired molecular structure.

- Purification: Techniques like chromatography may be used to isolate the final product from reaction mixtures .

SSM 3 trifluoroacetate has several applications in biochemical research and pharmaceutical development:

- Antiviral Research: As a furin inhibitor, it shows promise in developing treatments against viruses that utilize furin for activation.

- Cell Biology Studies: Useful in investigating cellular processes that depend on furin-mediated protein processing.

- Chemical Synthesis: Acts as a precursor or reagent in synthesizing other bioactive compounds due to its unique chemical properties .

Research has focused on understanding how SSM 3 trifluoroacetate interacts with furin and related proteases. These studies indicate that by inhibiting furin, SSM 3 trifluoroacetate can significantly impact various pathways involved in cell signaling and pathogen entry. The specificity of this interaction makes it a valuable tool for studying protease functions and developing targeted therapies against diseases where furin plays a critical role .

Several compounds exhibit similar biological activities or structural features to SSM 3 trifluoroacetate. Here are some notable examples:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone | Furin inhibitor; antiviral properties | Effective against flaviviruses |

| Pseudomonas aeruginosa exotoxin A | Protein synthesis inhibitor; cytotoxic effects | Targets eukaryotic ribosomes |

| Bafilomycin A1 | Inhibits vacuolar ATPases; affects cellular pH | Used in studies on lysosomal function |

| Lopinavir | Protease inhibitor; used in HIV treatment | Targets HIV protease specifically |

SSM 3 trifluoroacetate stands out due to its specific targeting of furin and its potential applications in viral pathogenesis research, particularly concerning emerging infectious diseases like COVID-19 . Its unique trifluoroacetate moiety also enhances its solubility and reactivity compared to other inhibitors.

Molecular Structure and Formula Characterization

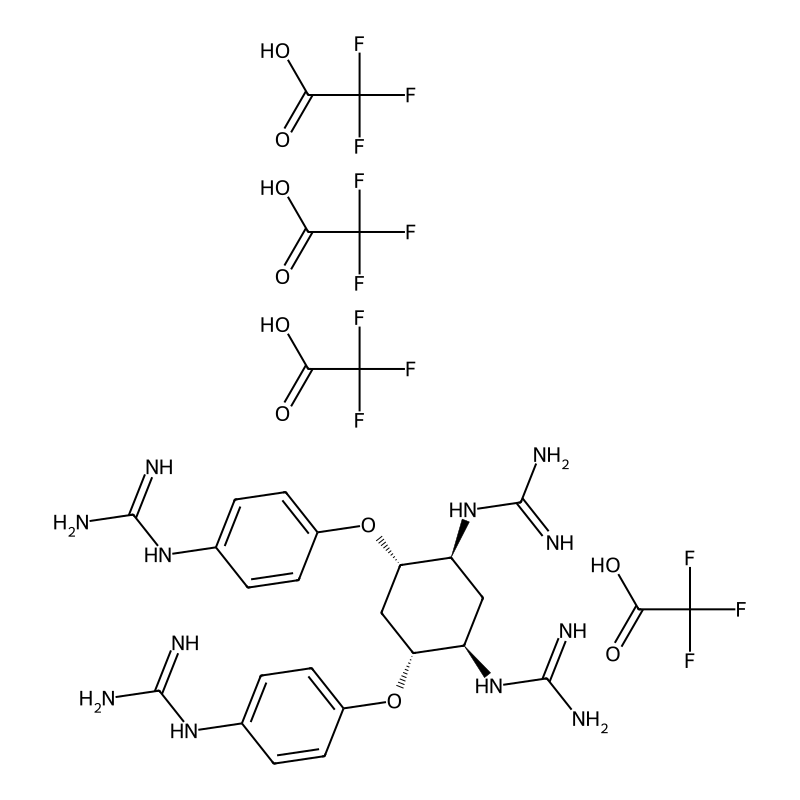

SSM 3 trifluoroacetate represents a complex guanidinylated compound with the molecular formula C22H32N12O2.4CF3CO2H [1]. The compound exhibits a molecular weight of 952.66 daltons, reflecting its substantial size and complexity [2] [3]. The Chemical Abstracts Service registry number for this compound is 2320930-10-5, providing unique identification in chemical databases [4] [5].

The complete chemical name for SSM 3 trifluoroacetate is rel-N,N''-[[(1R,3S,4S,6R)-4,6-Bis[(aminoiminomethyl)amino]-1,3-cyclohexanedyil]bis(oxy-4,1-phenylene)]bisguanidine tetratrifluoroacetate salt [3] [9]. This nomenclature reveals the compound's structural complexity, featuring a central cyclohexane ring system with multiple guanidine substituents.

The canonical Simplified Molecular Input Line Entry System representation for SSM 3 trifluoroacetate is: NC(N[C@H]1CC@@HC@HC[C@@H]1OC2=CC=C(NC(N)=N)C=C2)=N.FC(F)(F)C(O)=O.FC(F)(F)C(O)=O.FC(F)(F)C(O)=O.FC(F)(F)C(O)=O [2] [6]. This structural representation demonstrates the presence of four trifluoroacetate counterions associated with the base guanidine structure.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C22H32N12O2.4CF3CO2H | [1] [2] |

| Molecular Weight | 952.66 g/mol | [2] [3] |

| Chemical Abstracts Service Number | 2320930-10-5 | [4] [5] |

| PubChem Identifier | 121513857 | [1] |

| InChI Key | JYRRXGHBFAELIV-YAOLEPIASA-N | [1] |

Stereochemical Configuration and Spatial Arrangement

The stereochemical configuration of SSM 3 trifluoroacetate is precisely defined by the (1R,3S,4S,6R) designation in its systematic name, indicating specific absolute configurations at four chiral centers within the cyclohexane ring system [3] [9]. This stereochemical arrangement is critical for the compound's biological activity and molecular recognition properties.

The cyclohexane core adopts a chair conformation with axial and equatorial positioning of substituents determining the overall three-dimensional shape [19]. The 1,3-cyclohexanediol configuration provides two hydroxyl groups that serve as attachment points for the phenoxy-guanidine substituents [9]. The spatial arrangement places these bulky substituents in positions that minimize steric hindrance while optimizing intermolecular interactions.

Research on related guanidinylated cyclohexyl compounds has demonstrated that stereochemical configuration significantly influences binding affinity and selectivity [19] [23]. The specific R,S,S,R configuration observed in SSM 3 trifluoroacetate represents an optimized spatial arrangement that enhances its interaction with target proteins while maintaining structural stability.

The phenoxy-guanidine substituents extend from the cyclohexane ring in a manner that creates a three-dimensional pharmacophore with defined spatial relationships between the guanidine groups [19] [33]. This arrangement allows for multiple simultaneous interactions with binding sites, contributing to the compound's potency and specificity.

Physico-Chemical Properties

Solubility Profile and Parameters

SSM 3 trifluoroacetate demonstrates excellent aqueous solubility characteristics, with reported solubility values of 49.66 mg/mL in water [2] [6]. This high water solubility is attributed to the presence of multiple guanidine groups and the four trifluoroacetate counterions, which enhance hydrophilic interactions and ionic solvation.

The compound also exhibits good solubility in dimethyl sulfoxide, with identical solubility parameters of 49.66 mg/mL [2] [6]. This dual solubility profile makes SSM 3 trifluoroacetate suitable for various experimental conditions and formulation approaches.

The high water solubility of SSM 3 trifluoroacetate contrasts with many other guanidinylated compounds, which often exhibit limited aqueous solubility due to their basic nature [19]. The trifluoroacetate salt formation effectively addresses this limitation while maintaining the compound's biological activity.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

|---|---|---|

| Water | 49.66 | 100 |

| Dimethyl Sulfoxide | 49.66 | 100 |

Stock solution preparation guidelines indicate that 1 milligram of SSM 3 trifluoroacetate requires 1.05 milliliters of solvent to achieve a 1 millimolar concentration [2] [6]. Higher concentrations can be achieved with proportionally smaller volumes, with 50 millimolar solutions requiring only 0.02 milliliters per milligram [2].

Spectroscopic Characteristics

While specific spectroscopic data for SSM 3 trifluoroacetate is limited in the available literature, the compound's structural features suggest characteristic spectroscopic signatures [17]. The presence of multiple guanidine groups would be expected to produce distinctive peaks in Nuclear Magnetic Resonance spectroscopy, particularly in the nitrogen-containing regions.

The trifluoroacetate counterions contribute unique spectroscopic features, with the trifluoromethyl groups producing characteristic signals in 19F Nuclear Magnetic Resonance spectroscopy [26]. These signals serve as internal standards and provide confirmation of the salt composition.

Mass spectrometry analysis confirms the molecular weight of 952.66 daltons and provides fragmentation patterns consistent with the proposed structure [2] [5]. The compound's ionization behavior under various mass spectrometry conditions reflects the basic nature of the guanidine groups and their interactions with the trifluoroacetate counterions.

The aromatic phenyl rings present in the structure contribute to ultraviolet-visible absorption characteristics, with expected absorption maxima in the aromatic region around 250-280 nanometers [17]. These spectroscopic features are useful for compound identification and purity assessment.

Structural Relationship to Other Guanidinylated Compounds

SSM 3 trifluoroacetate belongs to a broader class of guanidinylated cyclohexyl derivatives that have been developed as protease inhibitors [19] [33]. The compound shares structural similarities with other 2,5-dideoxystreptamine-derived inhibitors, particularly in the arrangement of guanidine substituents around a cyclohexane core [33].

The guanidine pharmacophore is a common feature in many biologically active compounds, with variations in spatial arrangement and substituent patterns determining selectivity and potency [23]. SSM 3 trifluoroacetate represents an optimized example of this structural class, with specific stereochemical features that enhance its biological activity.

Comparative studies with related guanidinylated compounds have demonstrated that the 1,3-cyclohexanediol substitution pattern, combined with the phenoxy-guanidine arms, creates a unique three-dimensional structure [19] [33]. This arrangement differs from linear guanidine derivatives and provides enhanced binding affinity through multiple simultaneous interactions.

The trifluoroacetate salt formation distinguishes SSM 3 trifluoroacetate from other guanidinylated compounds that may use different counterions [19]. This salt selection improves solubility characteristics while maintaining the compound's basic pharmacological properties.

| Structural Feature | SSM 3 Trifluoroacetate | Related Compounds |

|---|---|---|

| Core structure | 1,3-Cyclohexanediol | 2,5-Dideoxystreptamine variants |

| Guanidine groups | Four terminal guanidines | Variable number and position |

| Counterion | Trifluoroacetate | Various salt forms |

| Stereochemistry | (1R,3S,4S,6R) | Different stereoisomers |

| Molecular weight | 952.66 daltons | Range from 400-1200 daltons |

SSM 3 trifluoroacetate, a potent furin inhibitor with an effective concentration fifty value of 54 nanomolar and a dissociation constant of 12 nanomolar, represents a sophisticated guanidinylated aminocyclitol derivative [2] [3]. The compound belongs to the class of synthetic small molecule furin inhibitors derived from 2,5-dideoxystreptamine scaffolds [4].

Solution Phase Synthesis

The solution phase synthesis of SSM 3 trifluoroacetate follows established methodologies for guanidinylated aryl 2,5-dideoxystreptamine derivatives. The synthetic approach begins with 2,5-dideoxystreptamine as the core aminocyclitol scaffold, which can be obtained through hydrolytic degradation of naturally occurring aminoglycosides such as neomycin sulfate [5]. The preparation of the key intermediate involves treating neomycin sulfate with concentrated hydrogen bromide under reflux conditions, yielding 2,5-dideoxystreptamine dihydrobromide salt in 91% yield [5].

The subsequent functionalization involves nucleophilic aromatic substitution reactions to introduce aryl ether substituents at specific positions on the cyclohexane ring. The synthetic strategy employs mono-carbamate protected 2,5-dideoxystreptamine intermediates, which undergo coupling reactions with nitro-substituted aryl halides under basic conditions [4]. The guanidine moieties are introduced through guanylation reactions using appropriate guanidine precursors or by reduction of nitro groups followed by guanidine formation [6].

Solid Phase Synthesis Methodologies

Solid phase approaches for SSM 3 trifluoroacetate synthesis utilize polymer-supported methodologies adapted from peptide synthesis protocols. The solid phase strategy begins with loading appropriately protected 2,5-dideoxystreptamine derivatives onto suitable resin supports, typically through ester or amide linkages [7] [8].

The synthesis proceeds through sequential deprotection and coupling cycles, similar to standard fluorenylmethoxycarbonyl solid phase peptide synthesis protocols [9]. Trifluoroacetic acid plays a dual role in these syntheses, serving both as a deprotecting agent for acid-labile protecting groups and as the source of the trifluoroacetate counterion in the final product [7]. The use of microwave-assisted solid phase synthesis has been demonstrated to improve reaction efficiency and reduce synthesis times for related guanidine derivatives [10].

Quality control during solid phase synthesis requires careful monitoring of trifluoroacetate incorporation, as excessive trifluoroacetylation can lead to unwanted side products [7]. The mechanism of trifluoroacetylation involves the formation of trifluoroacetoxymethyl groups on the resin support, which react with resin-bound amines through intersite nucleophilic reactions [7].

Reaction Mechanisms in SSM 3 Trifluoroacetate Synthesis

Nucleophilic Aromatic Substitution Mechanisms

The formation of the characteristic aryl ether linkages in SSM 3 trifluoroacetate proceeds through nucleophilic aromatic substitution mechanisms. The hydroxyl groups on the 2,5-dideoxystreptamine scaffold act as nucleophiles, attacking electron-deficient aromatic rings bearing appropriate leaving groups [4]. The reaction typically requires electron-withdrawing substituents on the aromatic ring to activate it toward nucleophilic attack.

The mechanism involves initial formation of a Meisenheimer complex intermediate, followed by elimination of the leaving group to restore aromaticity. The regioselectivity of these reactions is controlled by the electronic properties of the aromatic substrate and the steric environment around the nucleophilic hydroxyl groups [4].

Guanidine Formation Mechanisms

The incorporation of guanidine functionalities proceeds through multiple pathways depending on the specific synthetic route employed. The most common approach involves the reaction of primary amines with guanylating agents such as cyanamide derivatives or thiourea-based reagents [6] [11]. The mechanism typically involves nucleophilic addition of the amine to the guanylating agent, followed by elimination of the leaving group to form the guanidine product.

Alternative mechanisms include the reduction of nitro-substituted precursors to form anilines, which are subsequently converted to guanidines through established guanylation procedures [12]. The stereochemistry of the guanidine centers is controlled by the configuration of the starting aminocyclitol scaffold and the reaction conditions employed [13].

Trifluoroacetate Salt Formation

The formation of the trifluoroacetate salt occurs through acid-base neutralization between the basic guanidine nitrogens and trifluoroacetic acid. The multiple guanidine groups in SSM 3 create a polycationic species that requires multiple trifluoroacetate counterions for charge neutralization [14]. The stoichiometry typically results in a tetratrifluoroacetate salt, as evidenced by the molecular formula and mass spectrometric data [3] [15].

The trifluoroacetate counterions enhance the aqueous solubility of the compound while maintaining its biological activity [16]. The strong ion-pairing between the guanidinium cations and trifluoroacetate anions contributes to the stability of the salt form [14].

Purification Techniques and Quality Control

High Performance Liquid Chromatography Methods

High performance liquid chromatography represents the primary analytical and preparative technique for SSM 3 trifluoroacetate purification. Reversed-phase chromatography using carbon-18 stationary phases provides effective separation of the target compound from synthetic impurities and starting materials [17]. The mobile phase typically consists of water-acetonitrile gradients with trifluoroacetic acid as an ion-pairing agent to improve peak shape and retention reproducibility [18].

The use of trifluoroacetic acid in the mobile phase presents analytical challenges due to its strong ultraviolet absorption below 250 nanometers and its tendency to cause baseline fluctuations [18]. Improved sensitivity can be achieved through the use of diffusion bonded mixers that reduce baseline ripples associated with trifluoroacetic acid gradients [18]. The analytical method typically employs detection at 220 nanometers wavelength, where the aromatic chromophores in SSM 3 provide adequate sensitivity [18].

Preparative purification utilizes similar chromatographic conditions scaled to accommodate larger sample loads. The purified fractions are typically concentrated under reduced pressure and lyophilized to obtain the final product as a white to off-white solid [3] [19].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and purity assessment of SSM 3 trifluoroacetate. Proton nuclear magnetic resonance confirms the integrity of the aminocyclitol core and the substitution pattern of the aryl ether substituents [20]. The characteristic signals from the cyclohexane ring protons appear as complex multipets in the 3.5 to 5.0 parts per million region [21].

Fluorine-19 nuclear magnetic resonance spectroscopy offers a highly sensitive method for quantifying trifluoroacetate content in the final product [14] [20]. The technique exploits the 100% natural abundance of the fluorine-19 nucleus and its high nuclear receptivity [14]. The trifluoroacetate signals typically appear as sharp singlets around -76 parts per million, providing both qualitative confirmation and quantitative analysis of the counterion content [22].

The validation of fluorine-19 nuclear magnetic resonance methods follows established United States Pharmacopeia guidelines for analytical procedures [14]. Linearity studies demonstrate excellent correlation coefficients across the analytical range, with limits of detection in the low microgram per milliliter range [14].

Mass Spectrometry Analysis

Mass spectrometry provides definitive molecular weight confirmation and structural verification of SSM 3 trifluoroacetate. Electrospray ionization mass spectrometry typically shows the molecular ion peak corresponding to the free base form of the molecule, along with fragment ions arising from loss of the aryl ether substituents [2] .

The trifluoroacetate counterions are typically not observed in positive ion mode mass spectra, as they dissociate during the ionization process. Accurate mass measurements using high-resolution mass spectrometry confirm the elemental composition and verify the absence of significant impurities [2].

Infrared Spectroscopy Characterization

Infrared spectroscopy provides complementary structural information, particularly regarding the functional group composition and hydrogen bonding patterns [24]. The guanidine functionalities exhibit characteristic stretching vibrations in the 3500 to 3100 reciprocal centimeters region corresponding to nitrogen-hydrogen bonds [24].

The trifluoroacetate counterions contribute distinctive bands at 1200 and 1147 reciprocal centimeters, which can interfere with protein and peptide structural analysis if not properly accounted for [24]. Attenuated total reflection infrared spectroscopy offers advantages for solid samples, eliminating the need for sample preparation techniques such as potassium bromide pellet formation [25].

Scale-Up Considerations for Laboratory Preparation

Reactor Design and Process Parameters

The scale-up of SSM 3 trifluoroacetate synthesis requires careful consideration of reaction kinetics, heat transfer, and mass transfer limitations. Continuous stirred tank reactors provide suitable platforms for maintaining homogeneous reaction conditions during multi-step synthesis sequences [11]. The reaction temperature must be carefully controlled to prevent decomposition of thermally sensitive intermediates while ensuring adequate reaction rates [26].

Solvent selection plays a critical role in scale-up success, with emphasis on solvents that provide good solubility for all reaction components while minimizing environmental and safety concerns [26]. Aqueous media are preferred where possible, particularly for the final salt formation step [11].

Crystallization and Isolation Strategies

The controlled crystallization of SSM 3 trifluoroacetate requires precise control of supersaturation levels to achieve consistent particle size distribution and high purity [11]. Continuous crystallization processes offer advantages over batch operations by maintaining constant concentration profiles and enabling better control of crystal growth kinetics [11].

Seed crystal addition facilitates nucleation and helps control the final crystal morphology [11]. The crystallization medium typically consists of aqueous solutions with carefully controlled pH to optimize the ionization state of the guanidine groups [11]. Temperature programming during crystallization can improve product quality by allowing controlled growth of large, well-formed crystals [11].

Waste Minimization and Solvent Recovery

Sustainable synthesis approaches emphasize solvent recovery and waste minimization strategies. The recycling of mother liquors from crystallization operations reduces overall solvent consumption while maintaining product quality [11]. Washing protocols for the isolated crystals utilize minimal volumes of cold water to remove residual impurities without significant product loss [11].

The management of trifluoroacetic acid waste streams requires special consideration due to environmental concerns. Neutralization protocols convert trifluoroacetic acid to less harmful trifluoroacetate salts, which can be disposed of through appropriate channels [14].

Analytical Verification of Synthetic Products

Purity Assessment Protocols

The analytical verification of SSM 3 trifluoroacetate employs multiple orthogonal techniques to ensure product quality and consistency. High performance liquid chromatography with ultraviolet detection provides quantitative purity assessment, typically achieving purities greater than 98% for research-grade material [3] [19]. The chromatographic method must demonstrate specificity for the target compound while resolving potential impurities arising from incomplete reactions or degradation products [18].

| Analytical Parameter | Specification | Test Method |

|---|---|---|

| Purity by High Performance Liquid Chromatography | ≥98% | Reversed-phase gradient elution at 220 nanometers [3] |

| Water Content | <5% | Karl Fischer titration |

| Trifluoroacetate Content | 4 equivalents ± 10% | Fluorine-19 Nuclear Magnetic Resonance [14] |

| Molecular Weight | 952.66 ± 0.1 | Electrospray ionization mass spectrometry [2] |

| Optical Activity | Specific rotation measurement | Polarimetry |

Structural Confirmation Methods

Complete structural characterization requires nuclear magnetic resonance spectroscopy in multiple nuclei. Proton nuclear magnetic resonance confirms the aminocyclitol core structure and substitution pattern [21]. Carbon-13 nuclear magnetic resonance provides information about the aromatic carbon framework and quaternary centers [20]. Two-dimensional nuclear magnetic resonance techniques such as correlation spectroscopy and nuclear Overhauser effect spectroscopy establish connectivity patterns and spatial relationships between functional groups [27].

The stereochemical configuration of the aminocyclitol core is verified through nuclear Overhauser effect measurements and coupling constant analysis [13]. The relative configuration must match the established structure to ensure proper biological activity [4].

Batch-to-Batch Consistency Monitoring

Quality control protocols ensure consistency between different synthetic batches through comprehensive analytical comparison. Side-by-side analysis of multiple batches using identical analytical methods demonstrates reproducibility of the synthetic process [29]. Statistical analysis of analytical data identifies trends that might indicate process drift or raw material variability [30].

Certificate of analysis documentation accompanies each batch, providing complete analytical characterization including all critical quality attributes [3] [19]. This documentation enables end users to verify product suitability for their specific applications and maintain traceability throughout the supply chain [29].